Positional Isomerism: 6‑yl vs. 7‑yl Methanamine – Structural and Physicochemical Identity Confirmation
Thieno[3,2-d]pyrimidin-6-ylmethanamine (CAS 1510704‑22‑9) and its 7‑yl isomer (CAS 871013‑29‑5) share the same molecular formula (C₇H₇N₃S) and molecular weight (165.22 g mol⁻¹) but differ in the position of the aminomethyl group, resulting in distinct InChI keys and SMILES strings [1][2]. Although computed XLogP3‑AA (0.2) and topological polar surface area (80 Ų) are identical, the spatial orientation of the primary amine differs: in the 6‑yl isomer the amine projects from the pyrimidine ring, whereas in the 7‑yl isomer it projects from the thiophene ring. This positional difference alters the vector of hydrogen‑bond donation and the geometry of any downstream conjugate, making precise isomer verification essential for reproducible synthesis.
| Evidence Dimension | Structural isomerism (position of CH₂NH₂ substituent) |
|---|---|
| Target Compound Data | Thieno[3,2-d]pyrimidin-6-ylmethanamine; CAS 1510704‑22‑9; SMILES: NCc1cc2ncncc2s1 |
| Comparator Or Baseline | Thieno[3,2-d]pyrimidin-7-ylmethanamine; CAS 871013‑29‑5; SMILES: NCC1=CSC2=CN=CN=C12 |
| Quantified Difference | Different connectivity leads to distinct InChI keys (JLHQNCRBSOTDJC‑UHFFFAOYSA‑N vs. WSFHEMNSJICJFS‑UHFFFAOYSA‑N); all computed bulk physicochemical properties identical. |
| Conditions | PubChem computed properties (XLogP3‑AA, TPSA, H‑bond donor/acceptor count) derived from 2D structure [1][2]. |
Why This Matters
For synthetic chemists, ordering the incorrect isomer leads to off‑target conjugates that waste precious starting material and skew structure–activity relationship (SAR) interpretations; precise isomer identity is a prerequisite for reproducible kinase inhibitor assembly.
- [1] PubChem. Thieno[3,2-d]pyrimidin-6-ylmethanamine. CID 82596826. https://pubchem.ncbi.nlm.nih.gov/compound/Thieno_3_2-d_pyrimidin-6-ylmethanamine (accessed 2026-04-27). View Source
- [2] PubChem. Thieno[3,2-d]pyrimidin-7-ylmethanamine. CID 44630713. https://pubchem.ncbi.nlm.nih.gov/compound/871013‑29‑5 (accessed 2026-04-27). View Source
